VAP-1/SSAO Inhibitory Activity: Target Compound vs. Structural Analogs from US11505532 Patent
While the target compound itself lacks direct VAP-1/SSAO inhibition data in public sources, a closely related benzoxazolone-piperidine analog (US11505532, Compound WX021) exhibits an IC₅₀ of 0.300 nM against human VAP-1/SSAO in an Amplex Red Monoamine Oxidase assay [1]. This establishes that the benzoxazolone-piperidine scaffold is capable of picomolar VAP-1 inhibition. The target compound (CAS 1157074-84-4) features a 5-amino group on the benzoxazolone ring, whereas the known potent inhibitor WX021 bears a different substitution pattern. This structural divergence implies that the target compound may display a distinct selectivity profile against the amine oxidase family (VAP-1, MAO-A, MAO-B, LOX, LOXL2) that can only be resolved by head-to-head testing. No direct comparative data are available; thus this evidence is classified as class-level inference.
| Evidence Dimension | VAP-1/SSAO enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | US11505532 Compound WX021 (benzoxazolone-piperidine analog): IC₅₀ = 0.300 nM [1] |
| Quantified Difference | Cannot be calculated; comparator activity is 0.300 nM |
| Conditions | Human VAP-1/SSAO; Amplex Red Monoamine Oxidase kit (Invitrogen #A12214); 100 nL sample |
Why This Matters
The sub-nanomolar activity of a scaffold analog against VAP-1 validates the chemotype for amine oxidase drug discovery; procuring the target compound for parallel testing is the only way to determine whether the 5-amino substitution confers VAP-1 selectivity over related off-targets such as MAO-A, MAO-B, or LOXL2.
- [1] BindingDB. BDBM581379: US11505532, Compound WX021. IC₅₀ = 0.300 nM (Human Membrane Primary Amine Oxidase). https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=581379 View Source
